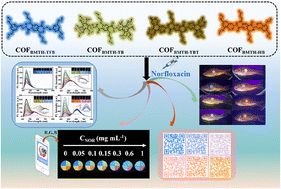Linker engineering to regulate the fluorescence of hydrazone-linked covalent organic frameworks for the real-time visual detection of norfloxacin and multiple information encryption†
Journal of Materials Chemistry A Pub Date: 2023-10-02 DOI: 10.1039/D3TA04781D
Abstract
The misuse and improper handling of norfloxacin (NOR) can cause serious harm; therefore, the sensitive and visual detection of NOR is of great significance. However, it is still a huge challenge to establish the multiplex fluorescence detection of NOR. Herein, four hydrazone-linked covalent organic frameworks (COFs) with different luminescence were prepared using 2,5-bis(2-methoxyethoxy)terephthalohydrazide as the nucleus and aldehyde monomers containing methoxy and different numbers of hydroxyl groups as linkers, respectively, and the precise modulation of the emission of hydrazone-linked COFs was achieved. The intrinsic blue emission of NOR was combined with hydrazone-linked COFs to construct ratiometric fluorescence sensors to monitor NOR. Among them, a two-signal change ratiometric fluorescence sensor based on COFBMTH-HB showed the highest sensitivity, the lowest detection limit (51 ng mL−1) and the widest linear range (153 ng mL−1 to 48 μg mL−1), originating from the lowest background fluorescence and the largest output signal. Based on the obvious color changes in the detection process, a novel test paper was also proposed with simultaneous multi-chroma and was combined with a smartphone App as a real-time detection tool to successfully monitor NOR in real fish samples. This portable paper-based sensor provides support for rapid and simple NOR visual detection. In addition, a two-dimensional code with multiple information encryption was developed by taking advantage of the obvious color changes as well as the excitation dependence of COFBMTH-HB during the detection of NOR, which further broadens the application of two-dimensional codes in the field of anti-counterfeiting.


Recommended Literature
- [1] Electron dominated thermoelectric response in MNiSn (M: Ti, Zr, Hf) half-Heusler alloys
- [2] Front cover
- [3] In(OTf)3-catalyzed N-α phosphonylation of N,O-acetals with triethyl phosphite†
- [4] Metallic ruthenium nanoparticles for hydrogenation of supercritical carbon dioxide†
- [5] Stoichiometry, temperature, solvent, metal-directed syntheses of metal–organic frameworks based on flexible V-shaped methylenebis(3,5-dimethylpyrazole) and various aromatic dicarboxylate acids†
- [6] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [7] Acid-promoted cycloisomerizations of phenylallenes bearing acetalic functions at the ortho position: a stereocontrolled entry to indeno-fused dioxepanes, dioxocanes and thioanalogues†
- [8] Ultrathin amorphous cobalt–vanadium hydr(oxy)oxide catalysts for the oxygen evolution reaction†
- [9] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [10] Preparation of multi-temperature responsive elastomers by generating ionic networks in 1,2-polybutadiene using an anionic melting method

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 169555-93-5
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9









